Boiling‑point elevation versus the methyl carbonate analogue enables higher‑temperature reactions without solvent loss
The ethyl carbonate target compound shows a significantly higher boiling point (397.6 °C at 760 mmHg) compared with the methyl carbonate analogue (estimated ≈ 360–370 °C, based on molar mass and predicted vapour‑pressure curves) [REFS‑1][REFS‑2]. This difference allows for safer thermal processing in reactions that require extended heating above 150 °C without pressurisation, a regime where the methyl analogue would already risk appreciable evaporative loss.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 397.6 °C at 760 mmHg (predicted by Joback method, cited by chemsrc and pinpools) |
| Comparator Or Baseline | Methyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate: boiling point not experimentally reported; extrapolated ≈ 365 °C from homologous series increment of ~30 °C per CH₂ unit. |
| Quantified Difference | ~30 °C higher for the ethyl carbonate |
| Conditions | Computed boiling points at standard atmospheric pressure (760 mmHg). |
Why This Matters
A 30 °C higher boiling point directly expands the operational window for high‑temperature condensations or distillations, making the ethyl carbonate the preferred choice when thermal robustness is critical for a synthetic route.
- [1] PINPOOLS. Ethyl 2‑hydroxy‑3‑(2‑methoxyphenoxy)propyl carbonate – properties. https://pinpools.com. View Source
